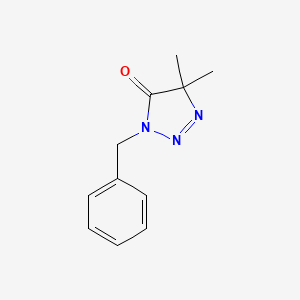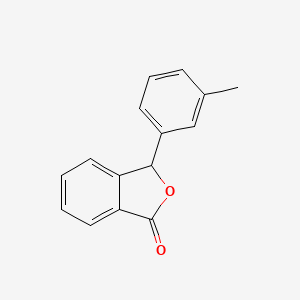
5-Methyl-4-hexanolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-hexanolide: is an organic compound with the molecular formula C7H12O2 . It is a type of lactone, specifically a γ-lactone, which is characterized by a five-membered ring structure containing an ester functional group. This compound is known for its pleasant fruity and minty aroma, making it a valuable component in the flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-hexanolide typically involves the cyclization of hydroxy acids or the reduction of keto acids. One common method is the reduction of ethyl methylacetoacetate using Baker’s yeast, which provides a high yield of the desired lactone .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of keto acids or the use of specific enzymes to facilitate the cyclization process. These methods are optimized for large-scale production to meet the demands of the flavor and fragrance industries .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-4-hexanolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5-Methyl-4-hexanolide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying lactone chemistry.
Biology: Its role as a pheromone in certain insect species makes it a subject of interest in entomological studies.
Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is widely used in the flavor and fragrance industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-hexanolide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to olfactory receptors, triggering sensory responses related to its aroma.
Pathways Involved: In biological systems, it may interact with enzymes and receptors involved in pheromone signaling and metabolic pathways.
Comparación Con Compuestos Similares
4-Methyl-5-hexanolide: Another lactone with a similar structure but different positional isomerism.
γ-Butyrolactone: A structurally related compound with a four-membered lactone ring.
δ-Valerolactone: A lactone with a six-membered ring structure.
Uniqueness: 5-Methyl-4-hexanolide is unique due to its specific ring structure and the presence of a methyl group at the 5-position, which contributes to its distinct aroma and chemical properties .
Propiedades
Número CAS |
38624-29-2 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)6-3-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
XTFLBVQDKFPSCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12878730.png)
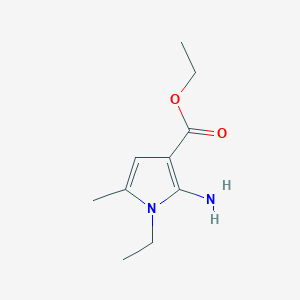
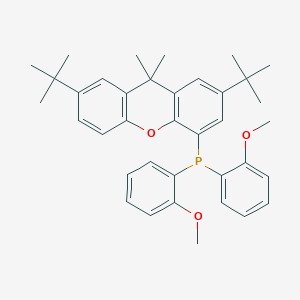
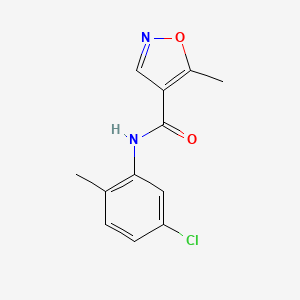
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
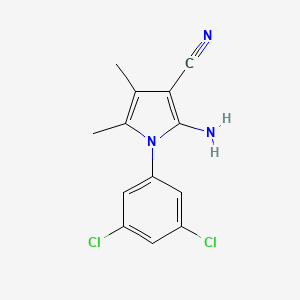
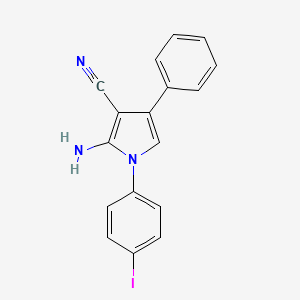
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
